molecular formula C21H17F3IN3OS B11651071 N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide

N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide

Cat. No.: B11651071
M. Wt: 543.3 g/mol
InChI Key: RUQKPZOVRKAKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an iodo-methylphenyl group and a trifluoromethyl-pyrimidinyl-sulfanyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide typically involves multi-step organic reactions. The process begins with the iodination of 2-methylphenyl compounds, followed by the introduction of the benzamide group through amide bond formation. The final step involves the attachment of the trifluoromethyl-pyrimidinyl-sulfanyl group under controlled conditions, often using palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reactive intermediate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized benzamides.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl-pyrimidinyl-sulfanyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-iodophenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide
  • N-(4-bromo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide
  • N-(4-chloro-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide

Uniqueness

N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide is unique due to the presence of the iodo group, which enhances its reactivity and allows for further functionalization. The trifluoromethyl-pyrimidinyl-sulfanyl group also contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17F3IN3OS

Molecular Weight

543.3 g/mol

IUPAC Name

N-(4-iodo-2-methylphenyl)-3-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzamide

InChI

InChI=1S/C21H17F3IN3OS/c1-12-8-16(25)6-7-17(12)27-19(29)15-5-3-4-14(10-15)11-30-20-26-13(2)9-18(28-20)21(22,23)24/h3-10H,11H2,1-2H3,(H,27,29)

InChI Key

RUQKPZOVRKAKAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3)I)C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.